molecular formula C21H22N2O3 B14942194 3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione

3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione

Cat. No.: B14942194
M. Wt: 350.4 g/mol
InChI Key: BUQDLBJJNRCSNP-UHFFFAOYSA-N
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Description

3-BENZYL-5-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound with a complex structure It features a pyrimidinedione core substituted with benzyl, methyl, and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyrimidinedione Core: This can be achieved through the condensation of appropriate urea derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound.

Scientific Research Applications

3-BENZYL-5-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **3-BENZYL-5-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-2,4(1H,3H)-PYRIMIDINEDIONE shares structural similarities with other pyrimidinedione derivatives, such as:
    • 3-BENZYL-5-METHYL-1-[2-(4-CHLOROPHENOXY)ETHYL]-2,4(1H,3H)-PYRIMIDINEDIONE
    • 3-BENZYL-5-METHYL-1-[2-(4-FLUOROPHENOXY)ETHYL]-2,4(1H,3H)-PYRIMIDINEDIONE

Uniqueness

The uniqueness of 3-BENZYL-5-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-2,4(1H,3H)-PYRIMIDINEDIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H22N2O3/c1-16-8-10-19(11-9-16)26-13-12-22-14-17(2)20(24)23(21(22)25)15-18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3

InChI Key

BUQDLBJJNRCSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)C

Origin of Product

United States

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